1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Description
The compound 1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a quinazolinone-based urea derivative. Its core structure consists of a 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl moiety linked via a urea bridge to a 4-(trifluoromethoxy)phenyl group. Key structural features include:
- Quinazolinone scaffold: A bicyclic system with a phenyl substituent at position 3 and a methyl group at position 2.
- Urea linker: Connects the quinazolinone to the aromatic ring.
- 4-(Trifluoromethoxy)phenyl group: A para-substituted phenyl ring with a trifluoromethoxy (-OCF₃) group, conferring high lipophilicity and electron-withdrawing properties.
Properties
IUPAC Name |
1-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c1-14-27-20-12-9-16(13-19(20)21(31)30(14)17-5-3-2-4-6-17)29-22(32)28-15-7-10-18(11-8-15)33-23(24,25)26/h2-13H,1H3,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXTMNJVRIWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction parameters, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazolinone-2-ones.
Reduction: Reduction reactions can be used to modify the quinazolinone ring structure.
Substitution: Various substitution reactions can introduce different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can exhibit diverse biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.
Case Study:
A study evaluating the cytotoxic effects of related compounds on various cancer cell lines demonstrated significant activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.2 | Apoptosis induction via caspase activation |
| MCF7 | 7.8 | Inhibition of cell proliferation |
These findings suggest that 1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea may have potential as an anticancer agent targeting specific molecular pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Quinazolinone derivatives are known to interact with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The inhibition of COX enzymes can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation and associated pain .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties as well. Quinazolinones have been shown to exhibit activity against various bacterial strains, suggesting potential applications in treating infectious diseases .
Table of Antimicrobial Activity:
| Microorganism | Activity |
|---|---|
| Mycobacterium smegmatis | Significant |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Moderate |
These findings highlight the versatility of this compound in addressing multiple health issues through its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves several organic reactions utilizing quinazolinone and urea derivatives. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed for characterization, confirming the structural integrity and functional groups present in the synthesized compounds .
Synthesis Steps:
- Formation of the quinazolinone core.
- Introduction of the trifluoromethoxy group.
- Coupling with urea derivatives.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
The target compound is compared to two closely related analogues from the evidence: 1. 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea () - Molecular formula: C₂₄H₂₂N₄O₄ - Molecular weight: 430.5 g/mol - Substituents: - Urea-linked phenyl: 3,4-dimethoxy (-OCH₃). - Quinazolinone 3-position: Phenyl.
1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea ()
- Molecular formula: C₂₄H₂₁FN₄O₄
- Molecular weight: 448.45 g/mol
- Substituents:
- Urea-linked phenyl: 2,4-dimethoxy (-OCH₃).
- Quinazolinone 3-position: 4-Fluorophenyl.
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis.
Key Differences and Implications
a) Substituent Electronic Effects
- Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing group (EWG) due to the inductive effect of fluorine. Enhances metabolic stability and membrane permeability compared to methoxy (-OCH₃) .
- Methoxy (-OCH₃) : Electron-donating group (EDG) that increases solubility but may reduce receptor-binding affinity. Positional differences (3,4- vs. 2,4-dimethoxy) alter steric and electronic interactions .
- 4-Fluorophenyl : Introduces moderate electron-withdrawing effects and improves pharmacokinetic properties by resisting oxidative metabolism .
b) Lipophilicity and Solubility
- The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated), favoring blood-brain barrier penetration but reducing aqueous solubility.
- Dimethoxy analogues (logP ~2.5–3.0) are more hydrophilic due to polar -OCH₃ groups .
c) Pharmacological Potential
Research Findings and Trends
While specific activity data for the target compound are unavailable in the evidence, trends from structural analogues suggest:
- Quinazolinone Scaffold: Known for kinase inhibition (e.g., EGFR, VEGFR) and anticancer activity. The 2-methyl and 3-aryl groups stabilize the planar conformation critical for binding .
- Urea Linkers : Facilitate hydrogen bonding with target proteins. The -OCF₃ group’s bulkiness may restrict rotational freedom, improving selectivity .
Biological Activity
1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic compound belonging to the quinazolinone family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.37 g/mol. The structure includes a quinazolinone core, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16F3N3O2 |
| Molecular Weight | 433.37 g/mol |
| CAS Number | 1105205-97-7 |
| Melting Point | Not Available |
| Solubility | Not Available |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazolinones have shown promising results against human colon (HCT116), breast (MCF7), and lung (A549) cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity against cancer cells .
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies suggest that quinazolinone derivatives may inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and metabolism .
Anti-inflammatory Properties
In addition to anticancer activity, there is evidence suggesting that compounds within this chemical class may also possess anti-inflammatory properties. For example, soluble epoxide hydrolase (sEH) inhibitors have been studied for their role in modulating inflammation and protecting against conditions such as hypertension and neuropathic pain .
Case Studies
- Antiproliferative Effects : A study evaluated a series of quinazolinone derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like Sorafenib .
- Inhibition of sEH : Research on related compounds demonstrated their effectiveness as sEH inhibitors, showcasing their potential for treating inflammatory diseases. These compounds exhibited low nanomolar inhibition constants, indicating strong binding affinity .
Q & A
Q. What are the recommended synthetic routes for this urea derivative, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves multi-step reactions starting with substituted amines and isocyanates. Key steps include:
- Coupling Reactions: Formation of the urea linkage via reaction between an aryl isocyanate and an amine-functionalized quinazolinone precursor. Temperature control (e.g., 0–5°C for exothermic steps) minimizes side products .
- Heterocyclic Assembly: The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives with phenyl isothiocyanate under reflux conditions .
- Optimization: Lower temperatures (<50°C) and extended reaction times (24–48 hrs) improve yields by reducing decomposition of trifluoromethoxy groups .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Spectroscopy:
- Chromatography:
- HPLC-PDA: Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer: Key structural features influencing activity include:
- Quinazolinone Core: Modifications at the 2-methyl or 4-oxo positions alter kinase inhibition potency .
- Trifluoromethoxy Phenyl Group: Enhances metabolic stability and hydrophobic interactions with target proteins .
- Urea Linkage: Critical for hydrogen bonding with catalytic lysine residues in enzymes (e.g., tyrosine kinases) .
Table 1: SAR Trends in Analogous Urea Derivatives
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Answer: Discrepancies often arise from:
- Assay Conditions: Varying pH or serum protein content (e.g., fetal bovine serum) can alter compound solubility or binding kinetics. Standardize assays using phosphate-buffered saline (pH 7.4) and low-protein media .
- Target Selectivity: Off-target effects in cell-based vs. enzyme assays. Use siRNA knockdowns or isoform-specific inhibitors to validate target engagement .
- Metabolic Stability: Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation rates. Prioritize human microsome data for translational relevance .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Answer:
- Computational Docking: Predict binding modes using X-ray crystal structures of target proteins (e.g., PDB: 4HJO). Focus on interactions with the urea moiety and hydrophobic pockets .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein stabilization upon compound treatment .
- Transcriptomics/Proteomics: Identify downstream pathways (e.g., MAPK/ERK) using RNA-seq or phosphoproteomic profiling .
Table 2: Key Analytical Techniques for Mechanistic Studies
| Technique | Application | Reference |
|---|---|---|
| CETSA | Validate target protein binding in cells | |
| Surface Plasmon Resonance (SPR) | Measure binding kinetics (ka/kd) |
Q. How can researchers address challenges in reproducing synthetic protocols reported in literature?
Answer: Common pitfalls include:
- Reagent Quality: Use freshly distilled isocyanates to prevent urea hydrolysis. Anhydrous solvents (e.g., THF) reduce side reactions .
- Scale-Up Issues: Optimize stirring efficiency and cooling rates to maintain reaction homogeneity. Pilot runs at 1–5 mmol scale are recommended before larger syntheses .
- Purification: Flash chromatography with silica gel (60–120 mesh) and gradient elution (hexane/EtOAc) resolves polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
